![molecular formula C7H3Br2F3 B1597786 1,2-Dibromo-3-(trifluoromethyl)benzene CAS No. 493038-92-9](/img/structure/B1597786.png)
1,2-Dibromo-3-(trifluoromethyl)benzene
Overview
Description
“1,2-Dibromo-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3Br2F3 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and one hydrogen atom is replaced by a trifluoromethyl group.
Molecular Structure Analysis
The molecular structure of “1,2-Dibromo-3-(trifluoromethyl)benzene” can be represented by the InChI string: InChI=1S/C7H4BrF3/c8-6-3-1-2-5 (4-6)7 (9,10)11/h1-4H
. This indicates that the compound has a benzene ring with two bromine atoms and a trifluoromethyl group attached to it.
Chemical Reactions Analysis
The specific chemical reactions involving “1,2-Dibromo-3-(trifluoromethyl)benzene” are not explicitly mentioned in the retrieved documents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Dibromo-3-(trifluoromethyl)benzene” are not explicitly mentioned in the retrieved documents .
Scientific Research Applications
Synthesis of Trifluoromethyl-Substituted Compounds
1,2-Dibromo-3-(trifluoromethyl)benzene is used in the synthesis of various trifluoromethylated di- and terphenyls through Suzuki-Miyaura reactions. This process is noted for its excellent site selectivity due to steric and electronic reasons, favoring the 4-position (Ullah et al., 2011).
Creation of Liquid-Crystalline Properties
The compound is utilized in site-selective Sonogashira cross-coupling reactions, leading to functionalized alkynyl-substituted (trifluoromethyl)benzenes. These reactions have been explored for their potential in creating materials with nematic liquid-crystalline properties, useful for various applications in materials science (Reimann et al., 2012).
Electrophilic Trifluoromethylation
Methyltrioxorhenium is used as a catalyst for the electrophilic trifluoromethylation of aromatic compounds using 1,2-Dibromo-3-(trifluoromethyl)benzene. This method is significant in organic chemistry for introducing trifluoromethyl groups into various aromatic and heteroaromatic compounds (Mejía & Togni, 2012).
Polymer Synthesis
The compound is used in synthesizing hyperbranched poly(arylene ether)s. This involves reactions with different bisphenols to create products with high molecular weight and excellent thermal stability. These polymers have potential applications in various fields including materials science (Banerjee et al., 2009).
Crystal Structure Analysis
1,2-Dibromo-3-(trifluoromethyl)benzene derivatives have been studied for their crystal structures. These studies provide insights into molecular interactions like C–Br...π(arene) interactions, which are crucial for understanding the properties of these compounds in the solid state (Manfroni et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2-dibromo-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEVVXUSTAMOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381221 | |
Record name | 1,2-dibromo-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-(trifluoromethyl)benzene | |
CAS RN |
493038-92-9 | |
Record name | 1,2-dibromo-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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